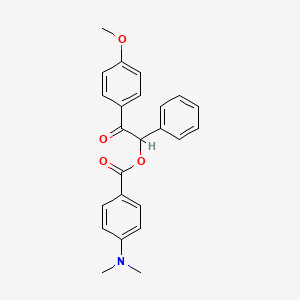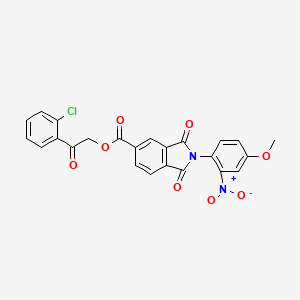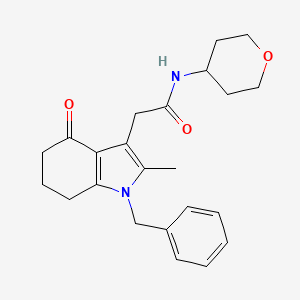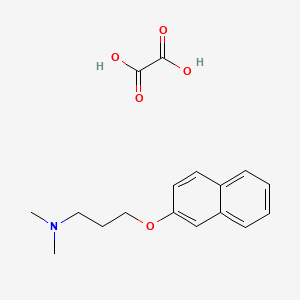![molecular formula C20H29NO7 B4043479 4-[2-(2-allyl-4-methoxyphenoxy)ethyl]-2,6-dimethylmorpholine oxalate](/img/structure/B4043479.png)
4-[2-(2-allyl-4-methoxyphenoxy)ethyl]-2,6-dimethylmorpholine oxalate
Übersicht
Beschreibung
4-[2-(2-allyl-4-methoxyphenoxy)ethyl]-2,6-dimethylmorpholine oxalate is a useful research compound. Its molecular formula is C20H29NO7 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.19440226 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity and Assays
Research into the antioxidant capacity of various compounds includes methodologies for assessing antioxidant activities. For instance, studies on the chemistry behind antioxidant capacity assays detail how antioxidants can be classified based on their reaction types, such as hydrogen atom transfer (HAT) and electron transfer (ET) assays. These assays measure the capacity of an antioxidant in reducing an oxidant, which is crucial in determining the antioxidant concentrations in samples (Huang, Ou, & Prior, 2005).
Sorption of Phenoxy Herbicides
The review on the sorption of phenoxy herbicides to soil and minerals discusses the environmental behavior and sorption characteristics of phenoxy herbicides, which share a phenolic ether structure similar to the compound . Understanding the interactions between these compounds and environmental matrices can inform their potential applications or impacts (Werner, Garratt, & Pigott, 2012).
Analytical Methods for Determining Antioxidant Activity
Analytical methods for determining antioxidant activity offer insights into the broad applications of phenolic compounds in evaluating their potential health benefits. These methods, including various assays like ORAC, HORAC, and TEAC, are critical for understanding how compounds like 4-[2-(2-allyl-4-methoxyphenoxy)ethyl]-2,6-dimethylmorpholine oxalate might be assessed for their antioxidant properties (Munteanu & Apetrei, 2021).
Anticancer Properties of Phenolic Compounds
Studies on the anticancer properties of phenolic compounds, such as eugenol, indicate the therapeutic potential of phenolic and ether-containing compounds. These compounds can induce cell death, inhibit migration, and possess antioxidant, anti-inflammatory, and antimicrobial activities, which could be relevant to the compound (Zari, Zari, & Hakeem, 2021).
Environmental Fate of Alkylphenols
The environmental fate of alkylphenols and their derivatives has been extensively studied, indicating the persistence and bioaccumulation potential of phenolic ethers in the environment. These studies highlight the ecological impact and the importance of understanding the degradation pathways of such compounds (Ying, Williams, & Kookana, 2002).
Eigenschaften
IUPAC Name |
4-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.C2H2O4/c1-5-6-16-11-17(20-4)7-8-18(16)21-10-9-19-12-14(2)22-15(3)13-19;3-1(4)2(5)6/h5,7-8,11,14-15H,1,6,9-10,12-13H2,2-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDYVWXVLOBCJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=C(C=C(C=C2)OC)CC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-butanamine oxalate](/img/structure/B4043397.png)


![[(2S,4R)-4-(dimethylamino)-1-({5-[(4-methylphenyl)thio]-2-furyl}methyl)pyrrolidin-2-yl]methanol](/img/structure/B4043414.png)
![[2-(2-biphenylyloxy)ethyl]dimethylamine oxalate](/img/structure/B4043422.png)

![10-Bromo-6-(4,6-dimethyl-3-cyclohexenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B4043436.png)
![N-(1,3-benzoxazol-2-ylmethyl)-N-methyl-6-thiomorpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4043444.png)
![2-[2-(3,5-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4043457.png)





